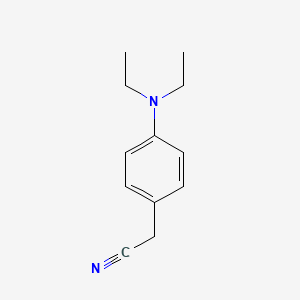

2-(4-(Diethylamino)phenyl)acetonitrile

Description

Significance within Arylacetonitrile Chemistry

Arylacetonitriles are a significant class of organic compounds characterized by a cyanomethyl group (–CH₂CN) attached to an aromatic ring. They serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The importance of 2-(4-(Diethylamino)phenyl)acetonitrile stems from the powerful electron-donating nature of the para-substituted diethylamino group. This group profoundly influences the reactivity of both the aromatic ring and the benzylic position, and imparts unique photophysical characteristics, making it a valuable model for studying structure-property relationships.

Overview of Research Trajectories and Scope

Research concerning this compound and its analogs primarily follows trajectories related to their function as building blocks in organic synthesis and as components in functional materials. Key areas of investigation include:

Synthesis and Functionalization: Developing efficient methods for its preparation and subsequent chemical modification.

Donor-π-Acceptor (D-π-A) Systems: Studying its photophysical and electronic properties as a classic D-π-A chromophore, where the diethylamino group acts as the donor, the phenyl ring as the π-bridge, and the nitrile group as the acceptor. nih.govnih.gov

Materials Science: Exploring its use in the creation of advanced materials, including fluorescent probes, organic light-emitting diodes (OLEDs), and nonlinear optical materials. researchgate.netnih.gov

Fundamental Chemical Context and Importance

The fundamental importance of this compound lies in the interplay between its three key components. The diethylamino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution at the ortho positions. libretexts.org The nitrile group is a versatile functional handle that can be transformed into amines, carboxylic acids, or amides. nih.gov The benzylic protons are acidic and can be removed to form a stabilized carbanion, allowing for a variety of alkylation and condensation reactions. This trifecta of reactivity makes it a highly versatile platform for molecular engineering. mdpi.com

Structure

3D Structure

Properties

CAS No. |

806605-05-0 |

|---|---|

Molecular Formula |

C12H16N2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

2-[4-(diethylamino)phenyl]acetonitrile |

InChI |

InChI=1S/C12H16N2/c1-3-14(4-2)12-7-5-11(6-8-12)9-10-13/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

OAYBEAAUKPTTPX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)CC#N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 4 Diethylamino Phenyl Acetonitrile

Direct Synthesis Pathways

Direct synthesis focuses on constructing the target molecule by forming either the crucial carbon-nitrogen (C-N) bond of the diethylamino group or the carbon-carbon (C-C) bond of the nitrile group in a key step.

The introduction of the diethylamino group onto a pre-existing phenylacetonitrile (B145931) scaffold is a common and effective strategy. This is typically accomplished through modern cross-coupling reactions that are well-suited for forming C-N bonds with aromatic systems. wikipedia.org

One of the most prominent methods is the Buchwald-Hartwig amination . wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides or triflates. organic-chemistry.orglibretexts.org In a hypothetical synthesis for 2-(4-(Diethylamino)phenyl)acetonitrile, a suitable precursor such as 2-(4-bromophenyl)acetonitrile or 2-(4-chlorophenyl)acetonitrile would be reacted with diethylamine (B46881) in the presence of a palladium catalyst and a suitable base. nih.govrsc.org The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, enabling the use of a wide variety of amines and aryl halides under relatively mild conditions. wikipedia.org

Another classical yet relevant method is the Ullmann condensation (specifically the Goldberg reaction variant for C-N coupling). wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction typically involves coupling an aryl halide with an amine at elevated temperatures. wikipedia.orgorganic-chemistry.org While it often requires harsher conditions than palladium-catalyzed methods, it remains a viable option for the synthesis of N-aryl amines. wikipedia.org The reaction would proceed by treating a precursor like 2-(4-iodophenyl)acetonitrile with diethylamine using a copper catalyst. organic-chemistry.org

Table 1: Comparison of Amination Reactions

| Reaction Name | Catalyst | Typical Precursor | Amine Source | General Conditions |

| Buchwald-Hartwig Amination | Palladium complex (e.g., Pd(OAc)₂) with phosphine ligands (e.g., X-Phos) | 2-(4-halophenyl)acetonitrile | Diethylamine | Base (e.g., NaOt-Bu, K₂CO₃), inert solvent (e.g., Toluene, Dioxane) |

| Ullmann Condensation (Goldberg Reaction) | Copper salt (e.g., CuI) or copper metal | 2-(4-iodophenyl)acetonitrile | Diethylamine | High temperatures, polar solvent (e.g., DMF, NMP) |

An alternative direct approach involves introducing the nitrile group to a molecule that already contains the 4-(diethylamino)phenyl moiety. This can be accomplished through nucleophilic substitution or transition-metal-catalyzed cyanation.

A straightforward method is the reaction of a 4-(diethylamino)benzyl halide (e.g., 4-(diethylamino)benzyl chloride or bromide) with a cyanide salt, such as sodium cyanide or potassium cyanide. prepchem.com This is a classic Sₙ2-type nucleophilic substitution where the cyanide ion displaces the halide to form the desired acetonitrile (B52724) derivative.

More contemporary methods involve the palladium-catalyzed cyanation of aryl halides or pseudohalides. mit.edunih.gov Starting with a precursor like 4-chloro-N,N-diethylaniline or 4-bromo-N,N-diethylaniline, this reaction can introduce the cyano group directly onto the aromatic ring. nih.gov Recent advancements have focused on using less toxic and more practical cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is a stable solid that mitigates the risks associated with handling reagents like HCN or NaCN. nih.govorganic-chemistry.org The resulting 4-(diethylamino)benzonitrile (B1359947) can then be converted to the target compound through further steps.

Functional Group Interconversions and Modifications

Beyond direct C-N or C-CN bond formation, this compound can be synthesized by modifying existing functional groups on related molecular frameworks.

One powerful technique is reductive amination . harvard.edusci-hub.ru This method involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edumasterorganicchemistry.com For instance, a precursor like 4-acetylphenylacetonitrile (B84054) could be reacted with diethylamine. The resulting enamine or iminium ion intermediate would then be reduced using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the final product. masterorganicchemistry.comorganic-chemistry.org Reductive amination is valued for its operational simplicity and broad applicability in pharmaceutical synthesis. sci-hub.ru

Another pathway involves the direct alkylation of a primary or secondary amine precursor. For example, starting with 2-(4-aminophenyl)acetonitrile, a double alkylation with an ethylating agent like ethyl bromide could be performed. However, controlling the degree of alkylation to prevent the formation of quaternary ammonium (B1175870) salts can be challenging. masterorganicchemistry.com

Role as a Key Intermediate in Organic Synthesis

The chemical structure of this compound, featuring an electron-rich aromatic ring and a reactive nitrile group, makes it a valuable building block in organic synthesis. google.comnih.gov

The methylene (B1212753) group (–CH₂–) positioned between the aromatic ring and the nitrile group is particularly important. The protons on this carbon are acidic due to the electron-withdrawing effect of the adjacent nitrile group and the phenyl ring. This allows for deprotonation with a suitable base (e.g., sodium amide, NaNH₂) to form a stabilized carbanion. prepchem.com This nucleophilic carbanion can then be used in various C-C bond-forming reactions, such as alkylation with alkyl halides, to create more complex and substituted phenylacetonitrile derivatives. prepchem.comorgsyn.org These reactions open pathways to a wide range of advanced organic scaffolds.

The 4-(diethylamino)phenylacetonitrile core is a common feature in various functional molecules, particularly dyes and materials. The diethylamino group acts as a powerful electron-donating group (auxochrome), which, when paired with a suitable chromophore system, can produce molecules with intense color and interesting photophysical properties.

For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing handles for further chemical elaboration. The intermediate can also participate in condensation reactions. For instance, the active methylene group can condense with aldehydes or ketones to form α,β-unsaturated nitriles, which are key intermediates in the synthesis of various heterocyclic compounds and dyes. amazonaws.com This versatility makes this compound a key starting material for creating multifunctional molecules used in materials science and as fluorescent probes. google.com

Table 2: Applications as a Synthetic Intermediate

| Reaction Type | Reactant(s) | Resulting Structure/Molecule Type | Potential Application |

| Alkylation | Base (e.g., NaNH₂), Alkyl Halide (R-X) | α-Substituted phenylacetonitriles | Pharmaceutical intermediates |

| Knoevenagel Condensation | Aldehyde/Ketone (R₂C=O) | α,β-Unsaturated nitriles (Cinnamonitriles) | Dye precursors, intermediates for heterocycles |

| Nitrile Hydrolysis | Acid or Base, H₂O | 2-(4-(Diethylamino)phenyl)acetic acid | Precursor for other functional groups |

| Nitrile Reduction | Reducing agent (e.g., LiAlH₄) | 2-(4-(Diethylamino)phenyl)ethanamine | Building block for biologically active molecules |

Chemical Reactivity and Transformation Mechanisms of 2 4 Diethylamino Phenyl Acetonitrile

Reactivity of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that participates in a variety of chemical transformations.

Nucleophilic Addition and Hydrolysis Pathways

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. Water can act as a nucleophile, leading to the hydrolysis of the nitrile to either an amide or a carboxylic acid, depending on the reaction conditions. This reaction is typically catalyzed by either acid or base.

Under acidic conditions, the nitrogen atom is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack by water. In basic media, the hydroxide (B78521) ion directly attacks the nitrile carbon.

Table 1: General Conditions for Nitrile Hydrolysis

| Catalyst | Intermediate Product | Final Product | Reaction Conditions |

|---|---|---|---|

| Acid (e.g., H₂SO₄, HCl) | Amide | Carboxylic Acid | Heating in aqueous solution |

A specific method for the non-catalytic hydrolysis of phenylacetonitrile (B145931) to phenylacetic acid has been developed using near-critical water at temperatures between 240-310°C. google.com This process avoids the use of acid or base catalysts, offering a greener alternative. google.com

Condensation Reactions (e.g., Knoevenagel-type condensations)

The methylene (B1212753) bridge (-CH₂-) adjacent to the nitrile group in 2-(4-(diethylamino)phenyl)acetonitrile possesses activated hydrogens. The electron-withdrawing effect of the nitrile group makes these protons acidic enough to be removed by a base, forming a carbanion. This carbanion is a potent nucleophile and can participate in condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation. sigmaaldrich.cnwikipedia.orgorganicreactions.org

The Knoevenagel condensation involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org The product is typically an α,β-unsaturated compound. The reaction is often catalyzed by a weak base, such as an amine. wikipedia.org

In the case of this compound, the presence of the electron-donating diethylamino group on the phenyl ring increases the electron density on the benzylic carbon, which could potentially influence the rate and outcome of the condensation. Research on similar compounds, such as the condensation of 4-(dimethylamino)benzaldehyde (B131446) with ethyl cyanoacetate, highlights the utility of this reaction in synthesizing compounds with extended conjugation. arkat-usa.org The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Table 2: Knoevenagel Condensation of Activated Acetonitriles

| Reactants | Catalyst | Solvent | Product Type |

|---|---|---|---|

| This compound + Aromatic Aldehyde | Piperidine, Pyridine | Ethanol, Toluene | α,β-Unsaturated nitrile |

Transformations Involving the Diethylamino Group

The diethylamino group is a tertiary amine that imparts basicity to the molecule and can undergo reactions typical of amines.

Basicity and Protonation Effects

The lone pair of electrons on the nitrogen atom of the diethylamino group makes it a Brønsted-Lowry base, capable of accepting a proton. The basicity of amines in solution is influenced by electronic and steric effects. In acetonitrile (B52724), the pKa values of various amines have been studied, and it is known that alkylation generally increases basicity. wikipedia.org

Alkylation and Acylation Reactions

The nitrogen atom of the diethylamino group can act as a nucleophile and react with alkylating and acylating agents.

Alkylation: Reaction with an alkyl halide (e.g., methyl iodide) would lead to the formation of a quaternary ammonium (B1175870) salt. This transformation would convert the electron-donating diethylamino group into a strongly electron-withdrawing quaternary ammonium group. A patent describes the alkylation of various phenylacetonitriles, including p-aminophenylacetonitrile, using alkyl halides in the presence of a base. google.com

Acylation: Reaction with an acylating agent, such as an acid chloride or anhydride (B1165640) (e.g., acetyl chloride or acetic anhydride), would form an N-acyl-N,N-diethylaminophenylacetonitrile derivative. This reaction is often used to protect amine groups or to introduce new functional groups. youtube.com

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The diethylamino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. byjus.comlibretexts.orgmasterorganicchemistry.com Its strong electron-donating effect, through resonance, significantly increases the nucleophilicity of the benzene (B151609) ring, particularly at the positions ortho and para to the substituent. masterorganicchemistry.com

Given that the para position is already occupied by the acetonitrile group, electrophilic attack will be directed to the positions ortho to the diethylamino group.

Table 3: Expected Products of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Electrophile | Expected Major Product(s) |

|---|---|---|

| Br₂ / FeBr₃ | Br⁺ | 2-(3-Bromo-4-(diethylamino)phenyl)acetonitrile |

| HNO₃ / H₂SO₄ | NO₂⁺ | 2-(4-(Diethylamino)-3-nitrophenyl)acetonitrile |

| SO₃ / H₂SO₄ | SO₃ | 4-(Diethylamino)-3-(cyanomethyl)benzenesulfonic acid |

| R-Cl / AlCl₃ (Friedel-Crafts Alkylation) | R⁺ | 2-(3-Alkyl-4-(diethylamino)phenyl)acetonitrile |

It is important to note that under the strongly acidic conditions of some EAS reactions (e.g., nitration, sulfonation), the diethylamino group will be protonated. The resulting ammonium group is a strong deactivating group and a meta-director. Therefore, the reaction conditions must be carefully controlled to achieve the desired ortho-substitution. For instance, Friedel-Crafts reactions are generally not successful on rings bearing strongly deactivating groups like -NR₃⁺. youtube.com

Redox Chemistry and Electron Transfer Processes

The redox chemistry of this compound is primarily centered on the diethylaminophenyl group, which can undergo oxidation to form a radical cation. While specific electrochemical data for this compound is not extensively documented in publicly available literature, its behavior can be inferred from studies on structurally similar molecules, such as 2-[4-(N,N-dimethylamino)phenyl]-6-methyl benzothiazole. conicet.gov.ar

The diethylamino group acts as a potent electron donor, which facilitates the removal of an electron from the aromatic system. This one-electron oxidation process leads to the formation of a relatively stable radical cation. The stability of this intermediate is enhanced by the delocalization of the positive charge and the unpaired electron across the phenyl ring and the nitrogen atom.

Key Electron Transfer Characteristics (Inferred from Analogous Compounds)

| Parameter | Description | Inferred Value/Characteristic |

| Oxidation Potential | The potential at which the compound loses an electron. | Expected to be relatively low due to the electron-donating diethylamino group. |

| Radical Cation Stability | The persistence of the one-electron oxidized species. | Moderately stable, allowing for subsequent reactions. |

| Follow-up Reactions | Reactions that the radical cation can undergo. | May include deprotonation, dimerization, or reaction with nucleophiles. |

This table presents inferred data based on the electrochemical behavior of structurally similar compounds and is for illustrative purposes.

The electron transfer process can be initiated electrochemically or through the use of chemical oxidizing agents. In an electrochemical context, cyclic voltammetry would be expected to show a quasi-reversible or irreversible oxidation wave corresponding to the formation of the radical cation. conicet.gov.arresearchgate.net The reversibility of this process is often influenced by the stability of the radical cation and the rate of any subsequent chemical reactions. conicet.gov.ar

Electron transfer can also play a role in photochemical reactions. Upon absorption of light, the molecule can be excited to a state where it is more easily oxidized or reduced, potentially leading to photoinduced electron transfer (PET) to a suitable acceptor molecule.

Mechanistic Studies of Select Reactions

The reactivity of this compound is further exemplified by its participation in cycloaddition and aminolysis reactions.

While specific cycloaddition reactions involving this compound as a primary reactant are not extensively detailed, its structural motifs suggest potential involvement in such transformations. The phenyl ring, activated by the diethylamino group, could potentially act as a diene or dienophile in Diels-Alder type reactions under specific conditions, although this is less common for simple benzene derivatives. libretexts.orgnih.gov

More plausibly, the molecule could be a precursor to species that undergo cycloaddition. For instance, if the nitrile group is transformed into a 1,3-dipole, such as a nitrile ylide, it could participate in [3+2] cycloaddition reactions with various dipolarophiles. nih.gov

A more directly relevant area is the involvement of the diethylaminophenyl moiety in photochemical [2+2] cycloaddition and cycloreversion reactions. Studies on similar compounds, such as those containing a dimethylaminostyrene unit, have shown that they can undergo photoinduced [2+2] cycloaddition with suitable alkenes. rsc.org The reverse reaction, a [2+2] cycloreversion, can also be induced photochemically. The mechanism of these reactions often proceeds through an excited state, which can be an exciplex or a radical ion pair, particularly in polar solvents. rsc.org The efficiency of these reactions is highly dependent on the solvent polarity. rsc.org

Hypothetical [2+2] Photocycloaddition-Cycloreversion

A hypothetical [2+2] cycloaddition could occur between an excited state of a molecule containing the 4-(diethylamino)phenyl group and an alkene. The subsequent cycloreversion of the resulting cyclobutane (B1203170) derivative could be initiated by light absorption, leading back to the starting materials. This process is of interest in the context of molecular switches and photosensitive materials.

The term "aminolysis" typically refers to the reaction of an amine with a carboxylic acid derivative. In the context of this compound, a direct aminolysis of the nitrile group is not a standard named reaction. However, the reaction of amines with the nitrile functional group can occur under certain conditions, typically involving strong bases or metal catalysts to activate the nitrile.

A more relevant discussion involves the aminolysis of a derivative of this compound, for instance, if the nitrile were converted to an ester or another activated carbonyl group. In such a scenario, the kinetics and mechanism would be influenced by the nature of the amine and the solvent.

Kinetic studies on the aminolysis of various esters and related compounds in non-hydroxylic solvents like acetonitrile have shown that the reaction can proceed through different mechanisms. rsc.org The reaction rate can be dependent on the concentration of both the ester and the amine, and in some cases, a second molecule of the amine can act as a base catalyst, leading to a second-order dependence on the amine concentration. rsc.org

The mechanism of aminolysis of esters generally involves the nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate. The breakdown of this intermediate to form the amide and the leaving group can be the rate-determining step. rsc.orgnih.gov

General Steps in the Aminolysis of a Related Ester Derivative

Nucleophilic Attack: The amine attacks the electrophilic carbon of the functional group (e.g., a carbonyl group derived from the nitrile).

Formation of a Tetrahedral Intermediate: A zwitterionic or neutral tetrahedral intermediate is formed.

Proton Transfer: Proton transfer steps can occur to facilitate the departure of the leaving group.

Leaving Group Expulsion: The leaving group is expelled, and the final amide product is formed.

The kinetics of such a reaction would be influenced by the electronic properties of the diethylaminophenyl group. Its electron-donating nature would slightly decrease the electrophilicity of the reaction center, potentially slowing down the initial nucleophilic attack compared to a similar compound with an electron-withdrawing group.

Advanced Spectroscopic Characterization of 2 4 Diethylamino Phenyl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Spectral Assignment and Interpretation

While specific, high-resolution spectra for 2-(4-(Diethylamino)phenyl)acetonitrile are not widely published in publicly accessible literature, the expected chemical shifts and splitting patterns can be reliably predicted based on the well-established principles of NMR and data from analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule: those on the aromatic ring, the methylene (B1212753) bridge, and the diethylamino group.

Aromatic Protons: The protons on the phenyl ring are expected to appear as two distinct doublets in the aromatic region of the spectrum (typically δ 6.5-7.5 ppm). Due to the electron-donating nature of the diethylamino group, the protons ortho to this group (adjacent) will be shielded and appear at a lower chemical shift (upfield) compared to the protons meta to it.

Methylene Protons (-CH₂CN): The two protons of the methylene group attached to the nitrile are expected to appear as a singlet, as there are no adjacent protons to cause splitting. This signal would likely be found in the range of δ 3.6-3.8 ppm.

Diethylamino Protons (-N(CH₂CH₃)₂): The diethylamino group will exhibit two sets of signals. The four protons of the two methylene groups (-CH₂-) will appear as a quartet due to coupling with the adjacent methyl protons. The six protons of the two methyl groups (-CH₃) will appear as a triplet, coupled to the methylene protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Nitrile Carbon (-CN): The carbon of the nitrile group is characteristically found in the range of δ 118-125 ppm.

Aromatic Carbons: The phenyl ring will show several signals. The carbon atom directly attached to the diethylamino group (C-N) will be significantly shielded, while the other aromatic carbons will have shifts influenced by their position relative to the substituents.

Methylene Carbon (-CH₂CN): The carbon of the methylene bridge is expected to have a chemical shift in the range of δ 20-30 ppm.

Diethylamino Carbons (-N(CH₂CH₃)₂): The methylene carbons of the ethyl groups will appear at a lower field than the methyl carbons due to their proximity to the nitrogen atom.

Predicted NMR Data for this compound:

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic CH (ortho to -NEt₂) | δ 6.6-6.8 (d) | δ 112-115 |

| Aromatic CH (meta to -NEt₂) | δ 7.1-7.3 (d) | δ 128-130 |

| -CH₂CN | δ 3.7 (s) | δ 25-30 |

| -N(CH₂CH₃)₂ | δ 3.3-3.5 (q) | δ 44-46 |

| -N(CH₂CH₃)₂ | δ 1.1-1.3 (t) | δ 12-14 |

| Aromatic C (ipso to -CH₂CN) | - | δ 115-120 |

| Aromatic C (ipso to -NEt₂) | - | δ 147-150 |

| -CN | - | δ 118-122 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly bonded carbon atoms. columbia.educolumbia.edulibretexts.orgsdsu.edu In the HSQC spectrum of this compound, one would expect to see cross-peaks connecting the signals of the aromatic protons to their corresponding aromatic carbon signals, the methylene protons of the -CH₂CN group to the methylene carbon signal, and the methylene and methyl protons of the diethylamino group to their respective carbon signals. columbia.educolumbia.edulibretexts.orgsdsu.edu This technique is significantly more sensitive than a standard ¹³C NMR experiment. columbia.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. The frequencies of these vibrations are characteristic of specific functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy and Functional Group Analysis

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the region of 2240-2260 cm⁻¹. This is a highly characteristic peak for the nitrile functional group. The IR spectrum of the related compound benzyl (B1604629) nitrile shows this peak around this region. nist.govchemicalbook.com

C-H Stretching:

Aromatic C-H: Weak to medium bands are expected above 3000 cm⁻¹ for the C-H stretching vibrations of the phenyl ring.

Aliphatic C-H: Stronger bands are anticipated just below 3000 cm⁻¹ for the symmetric and asymmetric stretching of the C-H bonds in the methylene and ethyl groups.

C-N Stretching: The stretching vibration of the aromatic carbon to the nitrogen of the diethylamino group would likely appear in the 1335-1250 cm⁻¹ region. The aliphatic C-N stretch would also be present.

Aromatic C=C Bending: The in-plane and out-of-plane bending vibrations of the C=C bonds in the phenyl ring would give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹).

Predicted FTIR Data for this compound:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2970 | Strong |

| Nitrile (C≡N) Stretch | 2240-2260 | Medium, Sharp |

| Aromatic C=C Stretch | 1600-1620, 1500-1520 | Medium-Strong |

| C-N Stretch (Aromatic) | 1335-1250 | Medium |

| C-H Bend (Out-of-plane) | 800-840 | Strong |

Raman Spectroscopy (if applicable in literature)

While specific Raman spectra for this compound are not readily found in the literature, this technique can provide complementary information to FTIR. The nitrile (C≡N) stretching vibration, being a symmetrical and polarizable bond, would be expected to produce a strong and easily identifiable signal in the Raman spectrum. The symmetric "breathing" mode of the p-disubstituted aromatic ring would also be a prominent feature.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophore of the p-substituted aniline (B41778) system. The presence of the electron-donating diethylamino group and the electron-withdrawing (by induction) acetonitrile (B52724) group on the phenyl ring will influence the energy of the π → π* transitions.

One would anticipate strong absorption bands in the ultraviolet region. For comparison, similar molecules with a donor-acceptor structure, such as 4-(dimethylamino)benzaldehyde (B131446), exhibit intense absorption maxima. The spectrum of this compound is likely to show a primary absorption band (π → π*) in the range of 250-300 nm, with the possibility of a shoulder or a secondary band at a longer wavelength due to the charge-transfer character of the electronic transition from the diethylamino group to the phenylacetonitrile (B145931) system. The exact position of the absorption maximum (λ_max) would be dependent on the solvent used. itwreagents.com

Chromophoric Transitions and Band Assignments

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is dictated by the electronic transitions within its chromophoric system. This system comprises the diethylamino group, the phenyl ring, and the acetonitrile substituent. The interaction between the electron-donating diethylamino group and the π-conjugated phenyl ring is paramount to its optical properties.

The electronic spectrum of such donor-acceptor molecules is typically characterized by two main types of transitions:

π→π* Transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this molecule, these transitions are associated with the aromatic phenyl ring. The conjugation with the diethylamino and cyanomethyl groups modifies the energy of these transitions compared to unsubstituted benzene (B151609). This transition often appears as a strong absorption band at shorter wavelengths.

n→π* Transitions: This type of transition involves the excitation of a non-bonding electron (n), specifically from the lone pair on the nitrogen atom of the diethylamino group, to a π* antibonding orbital of the aromatic ring. These transitions are generally of lower intensity than π→π* transitions and occur at longer wavelengths bldpharm.commasterorganicchemistry.com. The presence of the donor amino group and the acceptor cyano group facilitates an intramolecular charge transfer (ICT) character for the lowest energy transition, which is fundamental to its solvatochromic properties rsc.org.

The specific wavelengths (λmax) of these absorption bands are influenced by the electronic nature of the substituents. The powerful electron-donating effect of the diethylamino group increases the energy of the highest occupied molecular orbital (HOMO), while the electron-withdrawing cyanomethyl group lowers the energy of the lowest unoccupied molecular orbital (LUMO). This reduced HOMO-LUMO gap typically results in absorption at longer wavelengths (a bathochromic shift) compared to unsubstituted phenylacetonitrile.

Table 1: Expected Chromophoric Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | Excitation from π orbitals of the phenyl ring to π orbitals. | Shorter Wavelength (UV) | High |

| n → π* (ICT) | Excitation of a lone pair electron from the amino nitrogen to a π* orbital. | Longer Wavelength (UV-Vis) | Low to Moderate |

Solvatochromic Behavior of Absorption Spectra

Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption bands as the polarity of the solvent is varied rsc.org. Donor-π-acceptor compounds like this compound are known to exhibit pronounced solvatochromic effects due to their significant change in dipole moment upon electronic excitation rsc.orgnih.gov.

Upon absorption of light, the molecule transitions from a less polar ground state to a highly polar intramolecular charge transfer (ICT) excited state. In this excited state, electron density is pushed from the diethylamino donor group across the phenyl ring to the region of the cyanomethyl acceptor group.

The interaction of the molecule with surrounding solvent molecules dictates the energy levels of both the ground and excited states:

Positive Solvatochromism (Bathochromic Shift): In polar solvents, the highly polar excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions. This stabilization lowers the energy of the excited state, reducing the energy gap for the transition. Consequently, the absorption maximum (λmax) shifts to a longer wavelength (a red shift) as solvent polarity increases. This is the behavior typically expected for D-π-A systems with a significant ICT character researchgate.net.

Negative Solvatochromism (Hypsochromic Shift): In some cases, if the ground state is more strongly stabilized by the solvent than the excited state, a shift to shorter wavelengths (a blue shift) with increasing solvent polarity can occur.

For this compound, a positive solvatochromic behavior is anticipated for its longest-wavelength absorption band. As the solvent polarity increases from a nonpolar solvent like hexane (B92381) to a polar aprotic solvent like acetonitrile and further to a polar protic solvent like methanol (B129727), a bathochromic shift in the λmax is expected.

Table 2: Illustrative Solvatochromic Data for a Donor-π-Acceptor System

This table illustrates the typical positive solvatochromism observed in similar D-π-A dyes, which is the expected behavior for this compound.

| Solvent | Polarity (ET(30) kcal/mol) | Typical λmax (nm) | Shift Type (Relative to Nonpolar) |

| Dioxane | 36.0 | ~385 | - |

| Chloroform | 39.1 | ~502 | Bathochromic biointerfaceresearch.com |

| Acetonitrile | 45.6 | ~491 | Bathochromic |

| DMSO | 45.1 | ~626 - 654 | Bathochromic biointerfaceresearch.com |

| Methanol | 55.4 | ~486 - 502 | Bathochromic biointerfaceresearch.com |

Note: The λmax values are adapted from studies on other donor-acceptor dyes and are for illustrative purposes to demonstrate the solvatochromic trend. biointerfaceresearch.com

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is a critical analytical technique for confirming the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (Molecular Formula: C12H16N2, Molecular Weight: 188.27 g/mol ), soft ionization techniques like Electrospray Ionization (ESI) would be employed to generate the protonated molecular ion [M+H]+ at m/z 189.27 nih.govscience-softcon.de.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of this precursor ion to produce characteristic product ions. The fragmentation pattern provides a fingerprint of the molecule's structure. Key expected fragmentation pathways include:

Benzylic Cleavage: The bond between the phenyl ring and the acetonitrile-bearing carbon is a benzylic position. Cleavage at this bond is a common fragmentation pathway, which could lead to the formation of a stable diethylaminophenyl fragment.

Loss from the Diethylamino Group: The diethylamino group can undergo fragmentation, most commonly through the loss of an ethyl radical (•CH2CH3, 29 Da) or an ethylene (B1197577) molecule (CH2=CH2, 28 Da) via a McLafferty-type rearrangement, leading to characteristic daughter ions. The cleavage of a C-N bond can result in a highly stabilized iminium cation.

Cleavage of the Acetonitrile Group: Fragmentation involving the cyano group can also occur, though it is generally a stable moiety.

The high accuracy of modern mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) instruments, allows for the determination of the elemental composition of both the parent ion and its fragments, greatly enhancing the confidence in structural assignment masterorganicchemistry.com.

Table 3: Predicted Key Mass Fragments for this compound

| m/z (for [M+H]+) | Proposed Fragment Structure | Fragmentation Pathway |

| 189.27 | [C12H17N2]+ | Protonated molecular ion |

| 174.15 | [M+H - CH3]+ | Loss of a methyl radical from the diethylamino group |

| 160.13 | [M+H - C2H5]+ | Loss of an ethyl radical from the diethylamino group |

| 148.13 | [C10H14N]+ (Diethylaminotropylium or similar) | Cleavage of the C-C bond alpha to the nitrile, loss of CH2CN |

| 118.09 | [M+H - N(C2H5)2]+ | Loss of the diethylamino group |

Electronic Structure and Photophysical Phenomena of 2 4 Diethylamino Phenyl Acetonitrile Systems

Intramolecular Charge Transfer (ICT) Characteristics

Intramolecular charge transfer is a fundamental process in "push-pull" molecules where photoexcitation leads to a significant redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part. ossila.com This creates a highly polar excited state with a large dipole moment. ossila.comnih.gov

Role of Donor-Acceptor Architecture

The defining structural feature of 2-(4-(diethylamino)phenyl)acetonitrile is its donor-acceptor (D-A) architecture.

Electron Donor (D): The diethylamino group (-N(CH₂CH₃)₂) serves as a potent electron donor due to the presence of the nitrogen atom's lone pair of electrons. This group is capable of "pushing" electron density into the attached aromatic system upon excitation. nih.gov

Acceptor (A) and π-Bridge: The cyanomethyl group (-CH₂CN) connected to the phenyl ring acts as the electron-accepting moiety. The phenyl ring itself functions as a π-bridge, facilitating the electronic communication between the donor and acceptor groups. nih.gov

Upon absorption of light, an electron is promoted from a molecular orbital primarily located on the donor-rich part of the molecule (the diethylaminophenyl group) to an orbital concentrated on the acceptor part. This results in the formation of an ICT state (D⁺-π-A⁻). ossila.comacs.org The efficiency of this charge transfer is intrinsically linked to the electronic coupling between the donor and acceptor, which is mediated by the π-system of the phenyl ring.

Solvent Polarity Effects on ICT States

The surrounding environment, particularly the polarity of the solvent, plays a crucial role in the energetics and dynamics of the ICT state. nih.gov Because the ICT state is significantly more polar than the ground state, its energy is highly sensitive to the solvent's dielectric constant. researchgate.netrsc.org

In nonpolar solvents, the emission from such D-A molecules typically originates from a locally excited (LE) state, which has a smaller dipole moment and emits at higher energies (shorter wavelengths). As the solvent polarity increases, the highly polar ICT state is preferentially stabilized through dipole-dipole interactions with the solvent molecules. nih.gov This stabilization lowers the energy of the ICT state, leading to a progressive red-shift (bathochromic shift) in the fluorescence emission spectrum. nih.gov This phenomenon is known as solvatochromism.

The photophysical properties of a related donor-acceptor-donor dye, 2,7-bis(4-Diethylaminophenyl)-fluorenone, demonstrate a clear dependence on solvent polarity, where emission characteristics shift dramatically from excimer emission in nonpolar solvents to TICT (a form of ICT) emission in polar solvents. nih.govresearchgate.net

Table 1: Effect of Solvent Polarity on Emission of a Donor-Acceptor Dye

Data derived from a study on a related fluorenone dye featuring diethylaminophenyl donor groups, illustrating the principle of solvent-dependent emission.

| Solvent | Polarity Parameter (ET(30)) | Emission Maximum (λem) | Emitting State |

| Toluene | 33.9 | 619 nm | Excimer |

| Chloroform | 39.1 | 550 nm | TICT |

| Acetonitrile (B52724) | 45.6 | 550 nm | TICT |

Source: Adapted from data on 2,7-bis(4-Diethylaminophenyl)-fluorenone. researchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT) Processes

Excited-state intramolecular proton transfer (ESIPT) is a photochemical reaction where a proton is transferred between a donor and an acceptor site within the same molecule in the excited state. wikipedia.org This process typically results in a tautomeric form of the molecule with distinct photophysical properties, often leading to a large Stokes shift or dual fluorescence. wikipedia.orgrsc.org

Mechanistic Pathways of ESIPT

The fundamental requirement for ESIPT is the presence of a proton-donating group (like -OH or -NH₂) and a proton-accepting group (like a carbonyl oxygen or a nitrogen atom in a heterocyclic ring) positioned to form an intramolecular hydrogen bond. nih.gov Upon photoexcitation, the acidity of the donor group and the basicity of the acceptor group often increase, driving the ultrafast transfer of the proton along the hydrogen bond. nih.gov The process creates a new species, the excited-state tautomer, which then relaxes to its ground state, often via fluorescence, before reverting to the original form. wikipedia.org Recent studies have detailed complex decay pathways following excitation, including passage through conical intersections that facilitate rapid, non-radiative decay back to the ground state. nih.govresearchgate.net

For a molecule like this compound, which lacks the requisite intramolecular hydrogen-bonding motif between a strong proton donor and acceptor, ESIPT is not considered a primary de-excitation pathway. The diethylamino group is a poor proton donor, and there is no suitably positioned acceptor to facilitate such a transfer.

Influence of Molecular Design on ESIPT Efficiency

ESIPT efficiency is highly dependent on molecular architecture. Key design principles include:

Pre-existing Hydrogen Bonds: The presence of a strong intramolecular hydrogen bond in the ground state is crucial for an efficient ESIPT process.

Photo-acidity and Photo-basicity: The donor group must become significantly more acidic and the acceptor group more basic in the excited state.

Electron-donating/withdrawing Substituents: The rate and efficiency of ESIPT can be tuned by adding substituents to the molecular scaffold. Electron-withdrawing groups can decrease the energy barrier for ESIPT, while electron-donating groups can have the opposite effect. nih.gov

Planarity and Rigidity: A planar and rigid molecular structure helps to maintain the optimal geometry for the proton transfer.

In systems designed for ESIPT, such as those with strapped dialkylamine chains, the formation of an intramolecular hydrogen bond is essential to induce the process. nih.gov The introduction of strong electron-accepting units can lead to intense and significantly red-shifted emission from the resulting ESIPT state. nih.gov

Twisted Intramolecular Charge Transfer (TICT) Mechanisms

Twisted Intramolecular Charge Transfer (TICT) is a specific and important model used to explain the dual fluorescence observed in many donor-acceptor molecules. nih.gov It posits that after initial excitation to a planar locally excited (LE) or ICT state, the molecule can undergo a conformational change involving rotation around the single bond connecting the donor and acceptor moieties. rsc.org

In the context of this compound, the TICT mechanism would involve the twisting of the diethylamino group relative to the plane of the phenyl ring. This rotation leads to a decoupling of the π-orbitals of the donor and the acceptor-π-bridge system. ossila.com This twisted geometry minimizes π-electronic coupling but allows for maximum charge separation, forming a highly polar state with the positive charge fully localized on the donor (diethylamino group) and the negative charge on the acceptor (phenylacetonitrile moiety). ossila.com

This TICT state is typically non-emissive or weakly emissive and has a very large Stokes shift. Its formation is heavily dependent on environmental factors. nih.gov

Solvent Polarity: The formation of the highly polar TICT state is strongly favored in polar solvents, which can stabilize the large dipole moment. nih.gov In many cases, TICT emission is only observed in medium to high-polarity solvents. nih.govrsc.org

Viscosity: In viscous solvents, the physical twisting motion required to form the TICT state can be hindered, reducing the efficiency of this relaxation pathway.

Molecular Structure: The propensity to form a TICT state can be controlled by molecular design. Introducing bulky groups near the D-A bond can promote twisting, while rigidifying the molecule can prevent it. rsc.org

The study of molecules like 4-N,N-dimethylamino-4′-nitrobiphenyl shows that in highly polar solvents such as acetonitrile, the ultrafast ICT process is directly associated with the barrierless twisting of the donor group to populate the TICT state. rsc.org

Conformation Dependence of Emission

The emission properties of this compound are intrinsically linked to its molecular conformation, a phenomenon extensively studied in the closely related compound 4-(dimethylamino)benzonitrile (B74231) (DMABN). chemicalbook.comorgsyn.org The key to understanding this dependence lies in the concept of Twisted Intramolecular Charge Transfer (TICT). jst.go.jpchemicalbook.com

Upon photoexcitation, the molecule is initially promoted to a locally excited (LE) state, which largely retains the planar geometry of the ground state. In this state, there is a moderate degree of charge transfer from the diethylamino group to the phenylacetonitrile (B145931) moiety. However, in polar solvents, a significant conformational change can occur in the excited state. This involves the rotation of the diethylamino group around the C-N bond, leading to a "twisted" conformation where the donor and acceptor moieties are electronically decoupled. chemicalbook.com This twisted geometry facilitates a much larger degree of charge separation, forming a highly polar TICT state.

The TICT state is lower in energy than the LE state in polar environments, and its formation is therefore favored. The emission from this TICT state is significantly red-shifted compared to the emission from the LE state. Consequently, in polar solvents, one can often observe dual fluorescence: a higher-energy band corresponding to the LE state and a lower-energy, broad, and structureless band corresponding to the TICT state. In nonpolar solvents, the formation of the highly polar TICT state is energetically unfavorable, and thus, only the emission from the LE state is typically observed.

The conformation of the diethylamino group is therefore a critical determinant of the emissive properties. The planarity of the molecule in the ground and LE states allows for efficient π-conjugation, while the twisting in the excited state in polar solvents leads to the formation of the distinct, red-shifted TICT emission.

Fluorescence Properties

The fluorescence of this compound is characterized by its sensitivity to the solvent environment, a direct consequence of the intramolecular charge transfer nature of its excited states.

The following table, based on data for similar donor-acceptor systems, illustrates the expected trend for the fluorescence properties of this compound in different solvents.

| Solvent | Emission Maximum (λem) (nm) - Expected Trend | Fluorescence Quantum Yield (Φf) - Expected Trend |

|---|---|---|

| Cyclohexane (Nonpolar) | Shorter Wavelength (e.g., ~350-400 nm) | High |

| Dichloromethane (Polar Aprotic) | Intermediate Wavelength (e.g., ~400-450 nm) | Moderate |

| Acetonitrile (Polar Aprotic) | Longer Wavelength (e.g., ~450-500 nm) | Low to Moderate |

| Ethanol (Polar Protic) | Longest Wavelength (e.g., >500 nm) | Low |

Note: The values in this table represent expected trends for a donor-acceptor molecule like this compound based on the behavior of similar compounds. Actual experimental values may vary.

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a key indicator of the extent of structural and electronic rearrangement in the excited state. For this compound, a significant Stokes shift is expected, particularly in polar solvents, due to the substantial change in dipole moment upon transitioning from the ground state to the charge-separated excited state.

The environmental sensitivity, or solvatochromism, of the fluorescence is a hallmark of this class of compounds. As the polarity of the solvent increases, the highly polar excited state is stabilized to a greater extent than the less polar ground state. This leads to a pronounced red-shift (bathochromic shift) of the emission maximum. The magnitude of this shift can be correlated with solvent polarity functions, such as the Lippert-Mataga equation.

Calculations on the related DMABN molecule have shown that the Stokes shift for the high-energy band (LE) can be around 6500 cm⁻¹ across various solvents, while the low-energy band (TICT) exhibits a much larger Stokes shift, ranging from 9500 cm⁻¹ in non-polar solvents to 12900 cm⁻¹ in polar solvents. orgsyn.org A similar strong dependence of the Stokes shift on solvent polarity is anticipated for this compound.

The following interactive table provides an illustrative example of how the Stokes shift for a compound like this compound is expected to vary with solvent polarity.

| Solvent | Solvent Polarity (ET(30)) | Expected Stokes Shift (cm⁻¹) |

|---|---|---|

| Cyclohexane | 31.2 | ~6000 - 8000 |

| Toluene | 33.9 | ~7000 - 9000 |

| Dichloromethane | 41.1 | ~9000 - 11000 |

| Acetonitrile | 46.0 | ~11000 - 13000 |

Note: This table presents expected trends and approximate values for a D-π-A system. The actual Stokes shifts for this compound would need to be determined experimentally.

In a mixture of solvents or in a heterogeneous environment, it is possible to observe and analyze the contributions from both the LE and TICT emission bands. By deconvoluting the fluorescence spectrum, the relative populations of the two excited state species can be estimated. This type of analysis can provide detailed insights into the local environment experienced by the fluorophore. While specific studies on the multiband and multicolor emission of this compound were not found, the principles derived from studies on DMABN and other donor-acceptor systems are directly applicable. nist.govacs.org

Nonlinear Optical (NLO) Properties

Molecules with a strong donor-π-acceptor architecture often exhibit significant second-order nonlinear optical (NLO) properties. This is because the asymmetric charge distribution in these molecules, which can be further enhanced upon excitation, leads to a large second-order hyperpolarizability (β).

Second Harmonic Generation (SHG) is a second-order NLO process where two photons of the same frequency interacting with a nonlinear material are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. A key requirement for a material to exhibit SHG is a non-centrosymmetric arrangement of the NLO-active molecules in the bulk material.

While there are no specific SHG studies reported for this compound in the provided search results, its molecular structure suggests it has the potential to be an effective NLO chromophore. The strong electron-donating diethylamino group and the electron-withdrawing cyanomethyl group, connected through a polarizable π-system, create a significant ground-state dipole moment and a large hyperpolarizability.

For a material composed of these molecules to be SHG-active, it would need to crystallize in a non-centrosymmetric space group. Alternatively, these chromophores can be incorporated into a polymer matrix and then poled using a strong electric field to achieve the necessary non-centrosymmetric alignment. The efficiency of SHG is dependent on several factors, including the magnitude of the molecular hyperpolarizability (β), the degree of acentric alignment, and phase-matching conditions. thegoodscentscompany.com Theoretical calculations on similar donor-π-acceptor systems have shown that modifications to the donor and acceptor strengths, as well as the nature of the π-bridge, can be used to tune the NLO response. google.comsigmaaldrich.com

Electrically Induced Second Harmonic Generation (EFISH)

Electrically Induced Second Harmonic Generation (EFISH) is a powerful technique used to probe the second-order nonlinear optical response of molecules in solution. researchgate.net In this experiment, a strong DC electric field is applied to a solution of the chromophore, which partially aligns the molecules. When a high-intensity laser beam passes through the solution, a second harmonic signal is generated, the intensity of which is proportional to the dot product of the molecular dipole moment (μ) and the first hyperpolarizability (β). The quantity μβ is a key figure of merit for the second-order NLO response of a molecule.

Theoretical studies combining molecular dynamics and quantum chemical calculations have proven effective in predicting and rationalizing EFISH measurements for similar chromophores. researchgate.net These computational models account for the influence of the solvent and dynamic structural fluctuations on the NLO properties.

To illustrate the typical range of values for related compounds, the following table presents EFISH data for a series of push-pull chromophores.

| Compound | Donor Group | Acceptor Group | π-Bridge | μβ (10⁻⁴⁸ esu) |

| Analog 1 | Dimethylamino | Tricyanofuran | Styryl | 9800 |

| Analog 2 | Diethylamino | Dicyanovinyl | Thiophene | 7500 |

| Analog 3 | Diphenylamino | Cyanoformyl | Phenyl | 5600 |

Note: The data in this table is representative of values found for structurally similar push-pull chromophores and is intended for illustrative purposes, as specific data for this compound was not found in the reviewed literature.

Two-Photon Absorption (2PA) Properties

Two-photon absorption (2PA) is a third-order nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon is the basis for several advanced applications, including 3D microfabrication, high-resolution imaging, and photodynamic therapy. The efficiency of 2PA is quantified by the two-photon absorption cross-section (σ₂), typically measured in Goeppert-Mayer units (GM; 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹).

For push-pull chromophores like this compound, the 2PA cross-section is strongly linked to the intramolecular charge transfer (ICT) character of the electronic transitions. lanl.gov An increase in the molecular conjugation and the efficiency of the ICT generally enhances the 2PA cross-section. lanl.gov

Specific experimental data for the 2PA cross-section of this compound is not available in the reviewed scientific literature. However, extensive research on similar donor-π-acceptor systems provides a clear understanding of the structure-property relationships governing 2PA. Time-dependent density functional theory (TD-DFT) has been successfully employed to model the one- and two-photon absorption spectra of related cytotoxic dyes, showing good agreement with experimental data. lanl.gov These studies reveal that the TPA spectra are often dominated by two main peaks, and the magnitude of the 2PA cross-section at these peaks is influenced by the donor-acceptor strengths and the length of the conjugated bridge. lanl.gov

The following table presents representative two-photon absorption data for analogous push-pull chromophores to provide context.

| Compound | Donor Group | Acceptor Group | π-Bridge | λmax (nm) | σ₂ (GM) |

| Analog 4 | Triphenylamine | Cyano | Olefinic | 750 | 1420 |

| Analog 5 | Dihexylaminostyryl | - | Phenyl | 780 | 910 |

| Analog 6 | Amino | s-Triazine | Phenyl | 820 | 1000 |

Note: The data in this table is representative of values found for structurally similar push-pull chromophores and is intended for illustrative purposes, as specific data for this compound was not found in the reviewed literature.

The design of chromophores with large 2PA cross-sections is an active area of research. Strategies to enhance σ₂ include the extension of the π-system, the use of stronger donor and acceptor groups, and the creation of multidimensional architectures. semanticscholar.orglanl.gov

Electrochemical Behavior and Redox Chemistry of 2 4 Diethylamino Phenyl Acetonitrile Analogs

Cyclic Voltammetry Studies and Redox Potentials

Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical behavior of these analogs. The CV of a typical 4-(dialkylamino)phenyl compound, such as N,N-dimethylaniline, in a non-aqueous solvent like acetonitrile (B52724), reveals characteristic oxidation waves. The first wave generally corresponds to the removal of one electron from the aromatic amine system to form a radical cation. The reversibility of this process depends on the stability of the radical cation and the scan rate of the potential sweep. For many aromatic amines, this initial oxidation is quasi-reversible or irreversible at slow scan rates due to subsequent chemical reactions of the highly reactive radical cation. utexas.edu

The structure of the analog significantly influences the redox potentials. The presence of electron-donating groups, like the diethylamino group, lowers the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups would make oxidation more difficult. The potentials for the reduction of the nitrile group are also sensitive to substituents on the phenyl ring. This relationship can often be quantified using Hammett constants, which correlate substituent electronic effects with electrochemical potentials. capes.gov.br

Redox potentials are typically reported versus a reference electrode. In non-aqueous electrochemistry, it is common practice to use an internal standard, such as the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) couple, for calibrating and reporting potentials, which allows for comparison of data across different experimental setups. wikipedia.org The oxidation potential of ferrocene is stable and well-defined in many organic solvents. wikipedia.org

The table below presents representative redox potential data for analogs of 2-(4-(diethylamino)phenyl)acetonitrile, illustrating the influence of substituents on the oxidation potential.

Table 1: Representative Oxidation Potentials of this compound Analogs in Acetonitrile Note: These values are illustrative, based on established electrochemical principles.

| Compound | Substituent at para-position | Ep,a (V vs. Fc/Fc⁺) | Electrochemical Process |

|---|---|---|---|

| 2-(4-(Dimethylamino)phenyl)acetonitrile | -N(CH₃)₂ | ~ +0.5 | Oxidation of aminophenyl group |

| 2-(4-Methoxyphenyl)acetonitrile | -OCH₃ | ~ +1.1 | Oxidation of methoxyphenyl group |

| 2-Phenylacetonitrile | -H | ~ +1.8 | Oxidation of phenyl group |

| 2-(4-Nitrophenyl)acetonitrile | -NO₂ | > +2.0 | Oxidation of nitrophenyl group |

Electrochemical Oxidation Mechanisms

The anodic oxidation of this compound analogs primarily occurs at the electron-rich 4-(diethylamino)phenyl group. The generally accepted mechanism for the oxidation of N,N-dialkylanilines involves an initial single-electron transfer (SET) at the anode to generate a radical cation. utexas.edu

Step 1: Formation of the Radical Cation The first step is the one-electron oxidation of the neutral molecule (Ar) to form a radical cation (Ar•⁺).

Ar - e⁻ → Ar•⁺

The stability of this radical cation is a key determinant of the subsequent reaction pathways. For analogs like N,N-dialkyl-p-phenylenediamines, this radical cation can be stable and colored. researchgate.net

Step 2: Subsequent Chemical Reactions The highly reactive radical cation can undergo several follow-up reactions:

Dimerization: Two radical cations can couple to form a dimer. A common coupling pathway for N,N-dimethylaniline radical cations is a "tail-to-tail" C-C bond formation at the para-positions to yield N,N,N',N'-tetramethylbenzidine. utexas.edu However, since the para-position in this compound is blocked by the acetonitrile group, this specific pathway is inhibited. Coupling may occur at ortho positions, though this is often less favored. utexas.edu

Reaction with Nucleophiles/Deprotonation: The radical cation can react with nucleophiles present in the solution. In many cases, a neutral parent molecule can act as the nucleophile. Alternatively, the radical cation can be deprotonated, particularly from an adjacent C-H bond (like the benzylic protons of the acetonitrile group), to form a neutral radical. The oxidation of substituted phenylacetate (B1230308) ions has been shown to proceed via radical intermediates formed after an initial electron transfer. rsc.org

Formation of Quinone-imines: For N,N-dialkyl-p-phenylenediamine analogs, the radical cation can undergo a further one-electron oxidation and deprotonation steps (an ECE mechanism) to form a quinone-diimine species. researchgate.net This pathway involves the loss of a second electron and protons, leading to a more stable, oxidized product.

Electrochemical Reduction Mechanisms

The electrochemical reduction of this compound analogs typically involves the nitrile (-C≡N) group, which is a known electroactive functional group. The reduction of nitriles generally requires negative potentials and proceeds through a multi-electron, multi-proton process to yield the corresponding amine.

The proposed mechanism in an aprotic solvent like acetonitrile, with a proton source (which can be residual water or an intentionally added acid), is as follows:

Step 1: Initial Electron Transfer The nitrile group accepts an electron to form a radical anion.

R-C≡N + e⁻ → [R-C≡N]•⁻

Step 2: Protonation and Further Reduction This radical anion is highly basic and is rapidly protonated by a proton donor (H⁺) in the solution to form an iminyl radical.

[R-C≡N]•⁻ + H⁺ → R-CH=N•

R-C≡N + 4e⁻ + 4H⁺ → R-CH₂-NH₂

The specific pathway and the stability of intermediates can be influenced by the reaction medium. For example, studies on the reduction of other unsaturated nitrogen compounds, like nitrosobenzene, show that the availability and strength of the proton donor can significantly alter the voltammetric response and the reduction mechanism. researchgate.net In some cases, if the generated radical anion or a subsequent dianion is sufficiently basic, it can deprotonate the acetonitrile solvent itself, leading to side reactions. rsc.org

Influence of Solvent and Electrolyte on Electrochemical Responses

The choice of solvent and supporting electrolyte is critical in the electrochemistry of organic compounds as they dictate the potential window, reactant solubility, and the stability of intermediates.

Solvent: Acetonitrile is a widely used solvent for electrochemical studies of organic molecules due to its wide potential window, relatively low nucleophilicity, and ability to dissolve a broad range of organic compounds and supporting electrolytes. researchgate.netresearchgate.net However, its interaction with the electrode surface or with reactive intermediates cannot be ignored. For example, acetonitrile can be deprotonated by strongly basic electrogenerated species. rsc.org The presence of water, even in small amounts, can act as a proton source, profoundly affecting reduction mechanisms, or as a nucleophile in oxidation reactions.

Supporting Electrolyte: A supporting electrolyte is necessary to ensure the conductivity of the solution. Tetra-alkylammonium salts, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP), are commonly used in non-aqueous electrochemistry. utexas.eduresearchgate.net They are generally considered electrochemically inert over a wide potential range. However, the nature of the electrolyte's anion and cation can sometimes influence the reaction. The anion can affect the structure of the electrochemical double layer, and in some cases, anions like perchlorate can become involved in the reaction at very high potentials. rsc.org The electrolyte concentration can also affect the viscosity of the solution and thus the diffusion coefficients of the electroactive species.

Single Crystal X-ray Diffraction Analysis

Experimental data obtained from single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules within a crystal. However, no such studies have been publicly reported for this compound.

Molecular Conformation and Geometry

A definitive analysis of the molecular conformation and geometry, including bond lengths, bond angles, and torsion angles for this compound, is not possible without experimental single-crystal X-ray diffraction data. Such data would reveal the spatial orientation of the diethylamino group relative to the phenyl ring and the conformation of the ethyl chains.

Crystal System and Space Group Determination

The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. As no crystallographic studies have been published for this compound, its crystal system (e.g., monoclinic, orthorhombic, etc.) and space group remain undetermined.

Intermolecular Interactions in Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular forces. A detailed description of these interactions for this compound is contingent on the availability of its crystal structure.

Hydrogen Bonding Networks (e.g., C-H…N, C-H…O)

While the molecular structure of this compound contains potential hydrogen bond donors (C-H groups) and a strong acceptor (the nitrile nitrogen), the specific networks formed, such as C-H…N interactions, cannot be confirmed or characterized without a solved crystal structure.

π-π Stacking and Van der Waals Interactions

The presence of a phenyl ring in this compound suggests the possibility of π-π stacking interactions, which are common in the crystal structures of aromatic compounds. However, the existence, geometry, and energetic contribution of such interactions, as well as the broader network of van der Waals forces, have not been experimentally determined.

Polymorphism and its Structural Implications

Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. A study of polymorphism requires the isolation and structural characterization of different crystalline forms. To date, there are no reports in the scientific literature detailing the investigation or discovery of polymorphs for this compound. Therefore, any structural implications of polymorphism for this compound are unknown.

Powder X-ray Diffraction (XRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) stands as a fundamental, non-destructive analytical technique for the characterization of crystalline materials. Its utility lies in providing detailed information regarding the phase identity, purity, and polymorphic form of a bulk sample. While a comprehensive search of scientific literature and crystallographic databases did not yield specific experimental powder X-ray diffraction data for this compound, the principles of the technique are universally applicable to the solid-state analysis of such compounds.

At its core, PXRD relies on the interaction of X-rays with the ordered arrangement of atoms within a crystalline lattice. When a monochromatic X-ray beam irradiates a powdered sample, the X-rays are diffracted at specific angles, a phenomenon governed by Bragg's Law. This results in a unique diffraction pattern, often referred to as a crystalline "fingerprint," which is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). nih.gov

The key applications of PXRD for characterizing a bulk sample of a crystalline compound such as this compound include:

Phase Identification: By comparing the experimental PXRD pattern of an unknown sample to a database of known patterns, such as the Powder Diffraction File™ (PDF®) maintained by the International Centre for Diffraction Data (ICDD), the identity of the crystalline phase can be unequivocally determined. nih.gov Each crystalline solid has a unique PXRD pattern, making it a highly specific identification method.

Assessment of Purity: PXRD is a powerful tool for detecting the presence of crystalline impurities within a bulk sample. nih.govprotoxrd.com If a sample of this compound were to contain other crystalline substances, their characteristic diffraction peaks would appear alongside those of the main component, allowing for a qualitative and, in many cases, quantitative assessment of purity.

Polymorphism and Solid-Form Screening: Organic molecules frequently exhibit polymorphism, the ability to exist in multiple distinct crystal structures. These different solid forms, or polymorphs, can possess significantly different physicochemical properties. PXRD is a primary and indispensable technique for identifying and distinguishing between different polymorphs, as each will produce a unique and characteristic diffraction pattern. nih.gov

Analysis of Crystallinity: The technique can readily differentiate between crystalline and amorphous (non-crystalline) materials. A crystalline sample will produce a pattern of sharp, well-defined diffraction peaks, whereas an amorphous solid will generate a broad, diffuse halo. This allows for the evaluation of the degree of crystallinity within a given sample.

Given the absence of specific experimental data in the public domain for this compound, the following data table is presented to illustrate the typical format of PXRD data.

Interactive Data Table: Powder X-ray Diffraction Data for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| Data Not Available | Data Not Available | Data Not Available |

Conclusion

2-(4-(Diethylamino)phenyl)acetonitrile stands as a compound of significant academic interest due to the synergistic interplay of its functional components. Its straightforward synthesis and versatile reactivity make it a valuable building block for complex molecular targets. Furthermore, its inherent nature as a donor-π-acceptor system provides a rich platform for investigating fundamental principles of photophysics and electrochemistry, paving the way for its application in the design of novel functional dyes, sensors, and advanced electronic materials. Continued research into this and related structures promises to unlock new possibilities in both fundamental and applied chemistry.

Computational Chemistry and Theoretical Modeling of 2 4 Diethylamino Phenyl Acetonitrile

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying medium to large-sized molecules. researchgate.netconicet.gov.ar It is used to determine the electronic structure, optimized geometry, and vibrational frequencies of molecules in their ground state. nih.gov For investigating excited-state phenomena, such as UV-Vis absorption and fluorescence, Time-Dependent DFT (TD-DFT) is the standard method. functmaterials.org.uaresearchgate.net These calculations are crucial for understanding the photophysical behavior of 2-(4-(Diethylamino)phenyl)acetonitrile, particularly its potential for intramolecular charge transfer (ICT). researchgate.netnih.gov

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the molecule's infrared (IR) and Raman spectra. niscpr.res.in The predicted spectra can be compared with experimental data to confirm the accuracy of the calculated structure. The analysis of vibrational modes, often aided by Potential Energy Distribution (PED) analysis, allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's constituent atoms. niscpr.res.incyberleninka.ru For instance, the characteristic nitrile (C≡N) stretching frequency is a key vibrational mode that can be accurately predicted. researchgate.net

Table 1: Illustrative Vibrational Frequencies for Key Functional Groups This table shows typical calculated vibrational frequencies for functional groups present in phenylacetonitrile (B145931) derivatives.

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | 2224 - 2236 | researchgate.net |

| Phenyl Ring | C-H Stretching | ~3100 | conicet.gov.ar |

| Phenyl Ring | C-C Stretching | 1300 - 1600 | cyberleninka.ru |

| Methylene (B1212753) (-CH₂) | C-H Stretching | 2900 - 3000 | N/A |

Note: These are representative values from related compounds; specific values for this compound require dedicated calculation.

TD-DFT calculations are employed to understand how the molecule interacts with light. functmaterials.org.ua These calculations provide information about the electronic transitions from the ground state to various excited states. Key outputs include the excitation energy (which corresponds to the wavelength of light absorbed), the oscillator strength (which relates to the intensity of the absorption), and the nature of the orbitals involved in the transition. conicet.gov.ar

For a donor-acceptor molecule like this compound, TD-DFT is essential for characterizing the low-energy excited states, particularly the one responsible for the primary absorption band in the UV-Vis spectrum. This transition is expected to have significant intramolecular charge transfer (ICT) character, where electron density moves from the electron-donating diethylamino-phenyl group to the electron-accepting acetonitrile (B52724) moiety. researchgate.netnih.gov Studies on the related molecule 4-(N,N-dimethylamino)benzonitrile (DMABN) show that TD-DFT can effectively model the locally excited (LE) and charge-transfer (ICT) states that govern its photophysics. researchgate.netnih.gov

Molecular Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to orbitals that extend over the entire molecule rather than being localized on individual atoms. libretexts.orgutah.edu This theory is fundamental to understanding electronic structure and reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the MO picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small gap generally indicates that a molecule is more reactive and can be excited by lower-energy (longer wavelength) light. conicet.gov.arresearchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich diethylaminophenyl group, which acts as the electron donor. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing acetonitrile portion of the molecule. This spatial separation of the frontier orbitals is a hallmark of donor-acceptor systems and is the basis for their ICT properties. researchgate.netniscpr.res.in The energy of the HOMO-LUMO gap can be calculated using DFT methods and provides a theoretical estimate of the lowest energy electronic excitation. schrodinger.com

Prediction of Spectroscopic and Photophysical Parameters